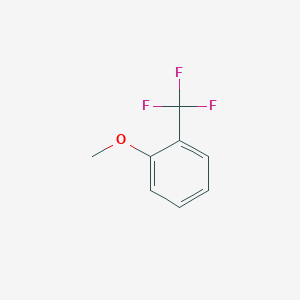
1-Methoxy-2-(trifluoromethyl)benzene
Cat. No. B096953
Key on ui cas rn:
16222-42-7
M. Wt: 176.14 g/mol
InChI Key: BHPJMWUXVOTGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05356893
Procedure details


A solution 1-methoxy-2-(trifluoromethyl)benzene (3.52 g) was dissolved in glacial acetic acid (30 ml) and treated with boron trifluoride acetic acid complex (30 ml) and the resulting solution maintained at 55° for 48 hours. The solution was poured into dilute hydrochloric acid (100 ml) and ice (100 g) added and the mixture extracted with chloroform (2×200 ml). The combined organic extracts were washed with sodium bicarbonate solution (3×100 ml), then water (100 ml), dried and evaporated to dryness to give an oily black solid. This was chromatographed on silica (40 g) eluting with ether:light petroleum (bp.60°-80°) (1:4) to give a solid which was crystallised from light petroleum (bp.60°-80°) to give the title compound (0.3 g), m.p.56°-57°



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]([F:12])([F:11])[F:10].Cl.[C:14](O)(=[O:16])[CH3:15]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:14](=[O:16])[CH3:15])=[CH:5][C:4]=1[C:9]([F:10])([F:11])[F:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.52 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
[Compound]
|
Name
|
ice
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with boron trifluoride acetic acid complex (30 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting solution maintained at 55° for 48 hours
|
|
Duration
|
48 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture extracted with chloroform (2×200 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with sodium bicarbonate solution (3×100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
water (100 ml), dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oily black solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This was chromatographed on silica (40 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
light petroleum (bp.60°-80°) (1:4) to give a solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was crystallised from light petroleum (bp.60°-80°)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=C(C=C1)C(C)=O)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.3 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

